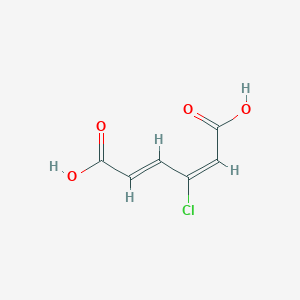

(E,E)-3-chloromuconic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClO4 |

|---|---|

Molecular Weight |

176.55 g/mol |

IUPAC Name |

(2E,4E)-3-chlorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1+,4-3+ |

InChI Key |

ICMVYBXQDUXEEE-MVJNYCIBSA-N |

SMILES |

C(=CC(=O)O)C(=CC(=O)O)Cl |

Isomeric SMILES |

C(=C/C(=O)O)\C(=C/C(=O)O)\Cl |

Canonical SMILES |

C(=CC(=O)O)C(=CC(=O)O)Cl |

Origin of Product |

United States |

Biochemical Pathways for E,e 3 Chloromuconic Acid Metabolism

Formation Pathways of (E,E)-3-Chloromuconic Acid

The formation of this compound occurs through the metabolic activities of various microorganisms that can utilize chlorinated aromatic compounds as a source of carbon and energy. These pathways typically involve an initial conversion of the parent compound to a chlorocatechol intermediate, which then undergoes ortho-ring cleavage to yield the chloromuconic acid.

From Chlorophenols and Chlorocatechols via Ortho-Cleavage Pathways

The microbial degradation of chlorophenols is a well-documented pathway leading to the formation of this compound. For instance, the degradation of 4-chlorophenol (B41353) proceeds via its conversion to 4-chlorocatechol (B124253). epa.gov This intermediate then undergoes ortho-ring cleavage, catalyzed by a catechol 1,2-dioxygenase, to form 3-chloro-cis,cis-muconic acid. d-nb.info Similarly, the yeast Candida tropicalis can transform 3- and 4-chlorophenols into 4-chlorocatechol, which is then converted to beta-chloromuconic acid by the enzyme pyrocatechase. nih.gov In some bacterial strains, such as Rhodococcus opacus 1CP, 2-chlorophenol (B165306) is metabolized to 3-chlorocatechol (B1204754), which is then cleaved to form 2-chloro-cis,cis-muconic acid. nih.gov

The degradation of chlorocatechols is a central step in these pathways. For example, 4-chlorocatechol is cleaved by catechol 1,2-dioxygenase to produce 3-chloromuconic acid. d-nb.info The degradation of 3-chlorocatechol can also proceed via ortho-cleavage pathways in various microorganisms. nih.govresearchgate.net

| Precursor Compound | Intermediate | Key Enzyme | Product |

| 4-Chlorophenol | 4-Chlorocatechol | Catechol 1,2-dioxygenase | 3-Chloro-cis,cis-muconic acid d-nb.info |

| 3-Chlorophenol | 4-Chlorocatechol | Phenol monooxygenase, Pyrocatechase | beta-Chloromuconic acid nih.gov |

| 2-Chlorophenol | 3-Chlorocatechol | Chlorocatechol 1,2-dioxygenase | 2-Chloro-cis,cis-muconic acid nih.gov |

From Chloroanilines via Ortho-Cleavage Pathways

Certain bacteria can degrade chloroanilines, which are used in the production of dyes, pharmaceuticals, and herbicides, leading to the formation of this compound. nih.gov For example, Brevundimonas diminuta INMI KS-7 degrades 3-chloroaniline (B41212) and 4-chloroaniline (B138754) through an ortho-cleavage pathway, forming 4-chlorocatechol, which is then converted to 3-chloromuconic acid. nih.govfrontiersin.org In a bacterial consortium, 4-chloroaniline is degraded to 4-chlorocatechol, and the subsequent action of catechol 1,2-dioxygenase yields 3-chloro-cis,cis-muconic acid. academicjournals.org Several bacterial strains, including Acinetobacter baumannii CA2 and Pseudomonas putida CA16, utilize a modified ortho-cleavage pathway to degrade 4-chloroaniline, where the induction of chlorocatechol 1,2-dioxygenase activity is a key step. oup.comoup.com

| Precursor Compound | Intermediate | Key Enzyme | Product |

| 3-Chloroaniline | 4-Chlorocatechol | Chloroaniline dioxygenase, Catechol 1,2-dioxygenase | 3-Chloromuconic acid nih.govfrontiersin.org |

| 4-Chloroaniline | 4-Chlorocatechol | Chloroaniline dioxygenase, Catechol 1,2-dioxygenase | 3-Chloro-cis,cis-muconic acid academicjournals.org |

From Chlorinated Benzenes

Aerobic bacteria can initiate the degradation of chlorinated benzenes by using dioxygenases to produce chlorocatechols. researchgate.netub.edu These chlorocatechols are then oxidized to form chloromuconic acids, which are further metabolized. researchgate.netub.edu For instance, the degradation of chlorobenzene (B131634) can proceed through the formation of 3-chlorocatechol, which is then cleaved via the ortho pathway to yield a substituted muconic acid. epa.gov This process is believed to have evolved from enzymes that degrade non-chlorinated benzene (B151609) and toluene. ethz.ch The final products of this degradation are typically carbon dioxide and chloride ions. bibliotekanauki.pl

From Chlorinated Benzoic Acids

The microbial degradation of chlorinated benzoic acids (CBAs) can also lead to the formation of this compound. The degradation of 2-chlorobenzoic acid can involve a 1,6-dioxygenase attack to form 3-chlorocatechol, which is subsequently cleaved to produce chloromuconic acid. nih.gov Similarly, the degradation of 3-chlorobenzoic acid can proceed through the formation of chlorocatechols, which are then converted to chloromuconic acids. scispace.comdtic.mil In Pseudomonas sp. B-300, 2-chlorobenzoic acid is converted to catechol or chlorocatechol, which are then transformed into muconic and chloromuconic acid, respectively. cdnsciencepub.com The degradation of 2-chlorobenzoate (B514982) in Pseudomonas aeruginosa JB2 also proceeds through 3-chlorocatechol. asm.org

| Precursor Compound | Intermediate | Key Enzyme(s) | Product |

| 2-Chlorobenzoic Acid | 3-Chlorocatechol | 1,6-dioxygenase | Chloromuconic acid nih.gov |

| 3-Chlorobenzoic Acid | Chlorocatechols | Benzoate 1,2-dioxygenase | Chloromuconic acids scispace.comdtic.mil |

| 2-Chlorobenzoic Acid | Catechol/Chlorocatechol | Not specified | Muconic acid/Chloromuconic acid cdnsciencepub.com |

From 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Related Herbicides

The widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is degraded by various microorganisms through a pathway that generates chloromuconic acids. The degradation is typically initiated by the cleavage of the ether bond to form 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govmdpi.com This is followed by the hydroxylation of 2,4-DCP to 3,5-dichlorocatechol (B76880). d-nb.info The subsequent ortho-cleavage of 3,5-dichlorocatechol by dichlorocatechol 1,2-dioxygenase results in the formation of 2,4-dichloro-cis,cis-muconate. nih.gov This compound is an isomer of this compound. Fungi can also degrade 2,4-D, often producing 2,4-DCP as a key intermediate. researchgate.netnih.gov

Subsequent Degradation of this compound

Once formed, this compound and its isomers are further metabolized by microorganisms. A key step in this process is the removal of the chlorine atom. In the degradation of 3-chloromuconic acid, chloride is released to form 4-carboxymethylenebut-2-enolide, which is then converted to maleylacetic acid and subsequently to succinic acid, which can enter the tricarboxylic acid (TCA) cycle. epa.gov

The enzyme chloromuconate cycloisomerase plays a crucial role in this stage. It catalyzes the conversion of chloromuconate to a dienelactone with the release of the chloride ion. d-nb.info For example, the TfdD enzyme, a chloromuconate cycloisomerase, converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.gov This is then hydrolyzed by chlorodienelactone hydrolase (TfdE) to 2-chloromaleylacetate (B1243639). nih.gov The subsequent reduction of 2-chloromaleylacetate to maleylacetate (B1240894) and then to 3-oxoadipate (B1233008) allows the products to enter central metabolic pathways. d-nb.infonih.gov

The efficiency and specificity of these enzymes can vary between different microbial strains. For instance, the TfdD(II)-encoded chloromuconate cycloisomerase from Ralstonia eutropha JMP134 shows high activity against 3-chloromuconate. nih.gov

Conversion to Dienelactones and Chloride Release

A critical step in the metabolism of 3-chloromuconic acid is its conversion to a dienelactone, which is accompanied by the release of the chloride ion. d-nb.info This reaction is catalyzed by the enzyme chloromuconate cycloisomerase. d-nb.infonih.gov In the case of 3-chloro-cis,cis-muconate (B1234730), this enzyme facilitates a cycloisomerization reaction where the chloride ion is eliminated, leading to the formation of cis-dienelactone (B1242186). d-nb.info

In some bacterial strains, such as Rhodococcus erythropolis 1CP, the chloromuconate cycloisomerase converts 2-chloro-cis,cis-muconate (B1241311) to 5-chloromuconolactone (B1176566). nih.gov However, unlike the enzymes found in gram-negative bacteria, this particular enzyme is not able to catalyze the subsequent elimination of chloride from (+)-5-chloromuconolactone to form a dienelactone. nih.gov

Formation of Maleylacetate

Following the formation of the dienelactone, the metabolic pathway proceeds with the formation of maleylacetate. d-nb.infonih.gov The cis-dienelactone formed from 3-chloromuconate is converted to maleylacetate by the action of a dienelactone hydrolase. d-nb.info

In an alternative mechanism observed in Pseudomonas sp. strain MT1, 3-chloromuconate can be transformed into maleylacetate through the combined action of muconate cycloisomerase and a trans-dienelactone hydrolase. researchgate.net In this proposed pathway, 3-chloromuconate can undergo direct dehalogenation or chloride elimination from a metal-stabilized enol/enolate intermediate. researchgate.net Another possibility involves the formation of 4-chloromuconolactone, which can then be attacked by the trans-dienelactone hydrolase to form a halohydrin that spontaneously eliminates the chloride ion and, after hydrolysis, yields maleylacetate. researchgate.net

Entry into Central Metabolic Pathways (e.g., Krebs Cycle Intermediates)

Maleylacetate, a key intermediate in this pathway, is then further metabolized to enter central metabolic pathways. d-nb.infonih.gov It is typically reduced to 3-oxoadipate by maleylacetate reductase. d-nb.infonih.gov 3-oxoadipate can then be converted into intermediates of the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), such as succinyl-CoA and acetyl-CoA. wikipedia.orguoanbar.edu.iqnih.gov The Krebs cycle is a fundamental metabolic pathway that generates energy in the form of ATP and provides precursors for various biosynthetic processes. wikipedia.orgnih.govbevital.no

The entry of these metabolites into the Krebs cycle signifies the successful assimilation of the carbon skeleton from the original chlorinated aromatic compound into the cell's central metabolism. wikipedia.orgpressbooks.publibretexts.org

Complete Mineralization to Carbon Dioxide and Chloride Ions

The ultimate fate of this compound in these degradation pathways is its complete mineralization into carbon dioxide (CO2) and chloride ions (Cl-). nih.gov This process represents the complete breakdown of the organic compound, returning its constituent elements to the inorganic pool. The release of chloride ions is a key detoxification step, and the oxidation of the carbon skeleton to CO2 through the Krebs cycle and oxidative phosphorylation releases the energy stored in the molecule. wikipedia.orguoanbar.edu.iqnih.gov The ability of some bacterial consortia to achieve complete mineralization of chlorinated compounds highlights their potential for bioremediation of contaminated environments. epa.gov

Stereoisomeric Considerations in Metabolic Pathways

Stereoisomerism, the arrangement of atoms in three-dimensional space, plays a critical role in the metabolism of muconic acid and its chlorinated derivatives. wikipedia.org Enzymes are often highly specific for a particular stereoisomer of a substrate, influencing the metabolic route and efficiency. nih.govstudysmarter.co.uk

Isomerization of cis,cis-Chloromuconic Acid Derivatives

The biologically produced isomer of muconic acid is often the cis,cis-isomer. aiche.org However, for certain subsequent reactions, such as the Diels-Alder reaction for the synthesis of terephthalic acid, the trans,trans-isomer is required. aiche.orgrsc.org This necessitates an isomerization step. aiche.orgrsc.org The isomerization of cis,cis-muconic acid can be influenced by factors such as pH and the presence of catalysts. iastate.eduresearchgate.net For instance, under acidic conditions, cis,cis-muconic acid can isomerize to the cis,trans-isomer, though this can be accompanied by undesirable side reactions like lactone formation. aiche.orgresearchgate.net In the context of chlorinated derivatives, cis,cis-3-chloromuconic acid has been shown to isomerize to the 3-chloro-2-cis-4-trans-muconic acid. gla.ac.uk

Role of Stereochemistry in Enzyme Specificity

Enzyme specificity is paramount in the degradation of chloromuconic acids. nih.govlibretexts.org The three-dimensional structure of an enzyme's active site dictates which substrates it can bind and transform. studysmarter.co.uklibretexts.org For example, chloromuconate cycloisomerases can exhibit high specificity for the position of the chlorine atom on the muconate skeleton. nih.gov The enzyme from Rhodococcus opacus 1CP is very specific for the position of the chloride on the chloromuconate substrate and, unlike homologous enzymes from Gram-negative bacteria, cannot dehalogenate 5-chloromuconolactone. nih.gov This high degree of stereochemical specificity ensures that metabolic pathways proceed with high fidelity, preventing the formation of unproductive or toxic side products. studysmarter.co.uktaylorandfrancis.com The interaction between the enzyme and substrate is a dynamic process, often described by the "induced fit" model, where the binding of the substrate can cause a conformational change in the enzyme to achieve an optimal catalytic arrangement. libretexts.org

Enzymology of E,e 3 Chloromuconic Acid Transformation

Enzymes Catalyzing the Formation of (E,E)-3-Chloromuconic Acid

The formation of this compound is primarily catalyzed by a class of enzymes known as catechol 1,2-dioxygenases. These enzymes play a crucial role in the ortho-cleavage pathway of aromatic compound degradation.

Catechol 1,2-Dioxygenases

Catechol 1,2-dioxygenases (EC 1.13.11.1) are intradiol dioxygenases that utilize a non-heme iron(III) cofactor to catalyze the oxidative cleavage of the aromatic ring of catechol and its derivatives. wikipedia.org This reaction involves the insertion of both atoms of molecular oxygen into the bond between the two hydroxyl-bearing carbon atoms of the catechol ring, resulting in the formation of a cis,cis-muconic acid derivative. wikipedia.org In the context of chlorinated aromatics, specialized catechol 1,2-dioxygenases, often referred to as chlorocatechol 1,2-dioxygenases, have evolved to efficiently process chlorocatechols. nih.govjmb.or.kr These enzymes are central to the modified ortho-cleavage pathway, which channels chlorocatechols into the tricarboxylic acid cycle. ebi.ac.uk

Substrate Specificity and Catalytic Mechanisms

The substrate specificity of catechol 1,2-dioxygenases can vary significantly between different bacterial species and even between isoenzymes within the same organism. jmb.or.kr While some, often termed type I enzymes, show a preference for catechol, others, known as type II or chlorocatechol 1,2-dioxygenases, exhibit higher activity towards chlorinated catechols. nih.gov For instance, the chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71 has a broad substrate spectrum, effectively transforming chlorocatechols with chlorine atoms at positions 4 and 5. nih.gov

The catalytic mechanism involves the binding of the catechol substrate to the Fe(III) center in the active site. wikipedia.org This is followed by the attack of molecular oxygen, leading to the cleavage of the C1-C2 bond and the formation of the corresponding muconic acid derivative. wikipedia.org The specificity for chlorinated substrates is determined by the architecture of the active site, where specific amino acid residues accommodate the bulky chlorine substituents. researchgate.net

Table 1: Substrate Specificity of Selected Catechol 1,2-Dioxygenases

| Enzyme Source | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Paracoccus sp. MKU1 | Catechol | Km | 12.89 µM | nih.gov |

| Paracoccus sp. MKU1 | Catechol | Vmax | 310.1 U/mg | nih.gov |

| Blastobotrys raffinosifermentans | Catechol | Km | 0.004 mM | frontiersin.org |

| Blastobotrys raffinosifermentans | Catechol | kcat | 15.6 s-1 | frontiersin.org |

| Blastobotrys raffinosifermentans | Pyrogallol | Km | 0.1 mM | frontiersin.org |

| Blastobotrys raffinosifermentans | Pyrogallol | kcat | 10.6 s-1 | frontiersin.org |

Enzymes Catalyzing the Transformation of this compound

Once formed, this compound is transformed by another group of specialized enzymes, the chloromuconate cycloisomerases.

Chloromuconate Cycloisomerases (e.g., EC 5.5.1.7)

Chloromuconate cycloisomerases (EC 5.5.1.7) are intramolecular lyases that catalyze the cycloisomerization of chloromuconates. wikipedia.org These enzymes are distinct from muconate cycloisomerases (EC 5.5.1.1), which act on non-chlorinated muconate. nih.gov Chloromuconate cycloisomerases require Mn2+ as a cofactor for their activity. creative-enzymes.comgenome.jp They catalyze a crucial dehalogenation step in the degradation pathway of chloroaromatic compounds. nih.gov

Dehalogenation Mechanisms and Chloride Ion Release

The transformation of 3-chloro-cis,cis-muconate (B1234730) by chloromuconate cycloisomerase leads to the formation of cis-dienelactone (B1242186) and the release of a chloride ion. researchgate.net The proposed mechanism suggests that the cycloisomerization of 3-chloro-cis,cis-muconate can lead to an intermediate that spontaneously eliminates chloride to form cis-4-carboxymethylenebut-2-en-4-olide (B1233293) (cis-dienelactone). genome.jpscribd.com In some cases, the dehalogenation is not direct but occurs after the formation of a chloromuconolactone intermediate. researchgate.net For instance, with 2-chloromuconate as a substrate, some enzymes form 5-chloromuconolactone (B1176566), which is then dehalogenated. researchgate.net However, the direct elimination of chloride from the enol/enolate intermediate is also a proposed mechanism for the conversion of 3-chloromuconate. researchgate.netscribd.com

Enzyme Kinetics and Substrate Specificity (e.g., for different chloromuconates)

Chloromuconate cycloisomerases exhibit specificity for different substituted muconates. For example, the TfdDII-encoded chloromuconate cycloisomerase from Ralstonia eutropha JMP134 shows high activity towards 3-chloromuconate but poor activity with 2-chloromuconate and unsubstituted muconate. nih.gov In contrast, muconate cycloisomerases are generally inefficient at transforming chloromuconates. nih.gov The kinetic properties of these enzymes are critical for the efficient mineralization of chlorosubstituted aromatic compounds. For instance, the poor dehalogenation of certain intermediates, such as those derived from 4-chloro-3-methylcatechol, can be attributed to the kinetic limitations of the chloromuconate cycloisomerases involved. nih.gov

Table 2: Kinetic Parameters of Muconate Cycloisomerase from Pseudomonas putida PRS2000 for Various Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

|---|---|---|---|---|

| cis,cis-Muconate | 19 ± 2 | 200 ± 10 | 10.5 | nih.gov |

| 3-Fluoro-cis,cis-muconate | 26 ± 4 | 330 ± 30 | 12.7 | nih.gov |

| 2-Methyl-cis,cis-muconate | 40 ± 6 | 130 ± 10 | 3.3 | nih.gov |

| 3-Methyl-cis,cis-muconate | 6.1 ± 0.9 | 120 ± 10 | 19.7 | nih.gov |

| 2-Chloro-cis,cis-muconate | 110 ± 30 | 0.04 ± 0.01 | 0.0004 | nih.gov |

| 3-Chloro-cis,cis-muconate | 440 ± 110 | 0.04 ± 0.01 | 0.0001 | nih.gov |

| 2,4-Dichloro-cis,cis-muconate | 110 ± 30 | 0.012 ± 0.002 | 0.0001 | nih.gov |

Dienelactone Hydrolases (e.g., EC 3.1.1.45)

Dienelactone hydrolase, systematically known as carboxymethylenebutenolidase (EC 3.1.1.45), is a pivotal enzyme in the catabolism of chlorocatechols. d-nb.infonih.govgenome.jp It catalyzes the hydrolysis of cis- or trans-dienelactone to maleylacetate (B1240894). d-nb.infonih.gov This reaction is essential for continuing the degradation sequence, as it prepares the molecule for reduction and eventual entry into the tricarboxylic acid (TCA) cycle. d-nb.info

Research on dienelactone hydrolase from Pseudomonas sp. strain B13, grown on 3-chlorobenzoate (B1228886), revealed significant details about its structure and function. nih.gov The enzyme was purified to homogeneity and found to be a monomer with a molecular weight of approximately 30,000 Da. nih.gov Structural analysis indicated the presence of two crucial cysteinyl side chains, one of which is essential for its catalytic activity. nih.gov The catalytic rate (kcat) of this enzyme was determined to be 1,800 min⁻¹, a value considered relatively low, which may necessitate its high-level expression in induced bacterial cultures. nih.gov

Table 1: Properties of Dienelactone Hydrolase (EC 3.1.1.45) from Pseudomonas sp. strain B13

| Property | Finding | Source |

| EC Number | 3.1.1.45 | qmul.ac.ukebi.ac.uk |

| Systematic Name | 4-carboxymethylenebut-2-en-4-olide lactonohydrolase | qmul.ac.uk |

| Reaction | 4-carboxymethylenebut-2-en-4-olide + H₂O → 4-oxohex-2-enedioate (B1239994) (maleylacetate) | qmul.ac.uk |

| Molecular Weight | ~30,000 Da | nih.gov |

| Structure | Monomer | nih.gov |

| Key Feature | Contains two cysteinyl side chains, one essential for activity. | nih.gov |

| Catalytic Rate (kcat) | 1,800 min⁻¹ | nih.gov |

Maleylacetate Reductases (e.g., EC 1.3.1.32)

Maleylacetate reductase (EC 1.3.1.32) catalyzes the subsequent step in the pathway: the NADH-dependent reduction of maleylacetate to 3-oxoadipate (B1233008). d-nb.infonih.govwikipedia.org This enzyme plays a critical role in channeling both maleylacetate and its substituted derivatives, such as 2-chloromaleylacetate (B1243639), into the 3-oxoadipate pathway. nih.govnih.gov

The enzyme purified from Alcaligenes eutrophus JMP134 (now known as Cupriavidus necator JMP134) grown on 2,4-D is a dimer composed of two identical 35 kDa subunits. nih.gov It shows a preference for NADH over NADPH as a cosubstrate. nih.gov Kinetic studies demonstrated that this reductase is highly efficient in converting both maleylacetate and 2-chloromaleylacetate. nih.gov Notably, when acting on 2-chloromaleylacetate, the enzyme facilitates reductive dehalogenation, releasing a chloride ion and forming maleylacetate, which is then further reduced. nih.govnih.gov This dual functionality underscores its importance in detoxifying chlorinated intermediates. nih.gov

Table 2: Kinetic Parameters of Maleylacetate Reductase from A. eutrophus JMP134

| Substrate | Cosubstrate | Kₘ (μM) | kcat (min⁻¹) | Source |

| Maleylacetate | NADH | 31 | 8,785 | nih.gov |

| 2-Chloromaleylacetate | NADH | 31 | 7,280 | nih.gov |

Genetic Basis and Regulation of Catabolic Pathways

Identification and Characterization of Genes (e.g., tfd genes)

The enzymatic machinery for degrading chloroaromatics is encoded by specific gene clusters. The most well-characterized are the tfd genes, often found on catabolic plasmids like pJP4 from C. necator JMP134. nih.govnih.gov This plasmid contains two distinct gene modules, tfd(I) and tfd(II), which both encode a complete set of enzymes to convert chlorocatechols to 3-oxoadipate. nih.gov These clusters typically include tfdC (encoding catechol 1,2-dioxygenase), tfdD (chloromuconate cycloisomerase), tfdE (dienelactone hydrolase), and tfdF (maleylacetate reductase). nih.govfrontiersin.org

The tfdD gene product, chloromuconate cycloisomerase, is particularly relevant to 3-chloromuconic acid. The TfdD(II) enzyme shows high activity against 3-chloromuconate but is poorly active with 2-chloromuconate. nih.govnih.gov This substrate specificity influences the efficiency and metabolic flow of different degradation pathways. nih.gov Genomic analyses of various soil bacteria capable of degrading 3-chlorobenzoate have confirmed the presence of these tfd gene clusters, highlighting their central role in the environmental biodegradation of these compounds. mdpi.com

Transcriptional Regulation of Enzyme Expression (e.g., LysR-type Regulators)

The expression of degradation genes is tightly controlled to ensure enzymes are produced only when their substrate is present. This regulation is often mediated by transcriptional regulators, with the LysR-type transcriptional regulator (LTTR) family being prominent. nih.govmdpi.com LTTRs typically have a DNA-binding domain and an effector-binding domain that responds to specific inducer molecules. frontiersin.org

In the context of chlorocatechol degradation, the regulator ClcR controls the plasmid-borne clcABD operon in Pseudomonas putida. nih.gov This operon is induced by the presence of 3-chlorobenzoate. nih.gov Studies have shown that 2-chloromuconate, an intermediate of the 3-chlorocatechol (B1204754) pathway and an analogue of 3-chloromuconic acid, acts as the direct inducer molecule for ClcR. nih.gov Binding of 2-chloromuconate to ClcR alters its conformation, allowing it to contact the promoter region and activate transcription of the degradation enzymes. nih.gov This mechanism is analogous to the regulation of catechol degradation by the CatR regulator, which is induced by cis,cis-muconate, suggesting an evolutionarily conserved mechanism of transcriptional activation. nih.govmdpi.com

Plasmid-Encoded Degradation Genes

A significant feature of chloroaromatic catabolism is that the requisite genes are frequently located on large, self-transmissible plasmids. researchgate.netasm.org The 110 kb plasmid pP51 from Pseudomonas sp. strain P51, for instance, carries the tcb gene cluster for the degradation of chlorinated benzenes, which funnels into a chlorocatechol pathway similar to that for 3-chlorobenzoate. asm.org

The quintessential example is the pJP4 plasmid of C. necator JMP134, which enables the host to degrade 2,4-D and 3-chlorobenzoate. nih.govdtic.mil This plasmid carries the tfd genes that encode the entire pathway from chlorocatechol to 3-oxoadipate. nih.gov The presence of these catabolic pathways on plasmids facilitates their horizontal transfer among different bacterial species, contributing to the adaptation of microbial communities to new environmental pollutants. researchgate.net This genetic mobility is a key factor in the bioremediation potential of bacteria in contaminated sites.

Microbial Diversity and Ecological Roles in E,e 3 Chloromuconic Acid Turnover

Bacterial Genera and Species Involved

A variety of bacterial genera are known to participate in the degradation of (E,E)-3-chloromuconic acid. These microorganisms are often found in environments contaminated with chlorinated aromatic compounds, where they have evolved the necessary metabolic pathways to utilize these substances as sources of carbon and energy.

Pseudomonas species (P. putida, P. acidovorans, P. fluorescens)

The genus Pseudomonas is well-represented in the degradation of chlorinated aromatic compounds. Several species within this genus have demonstrated the ability to metabolize this compound.

Pseudomonas putida : Strains of P. putida have been isolated that can utilize 3-chlorobenzoic acid as a sole carbon and energy source. nih.gov The degradation pathway often proceeds through the formation of chlorocatechols, which are then cleaved to form chloromuconic acids. nih.govnih.gov Some P. putida strains, like strain GJ31, utilize a meta-cleavage pathway for chlorocatechol, which can lead to the complete mineralization of the compound. researchgate.net The genetic determinants for the degradation of 3-chlorobenzoic acid have been found to be located on plasmids in some P. putida strains. nih.gov

Pseudomonas acidovorans : This species is also implicated in the breakdown of chloroaromatic compounds. academicjournals.org While some strains of P. acidovorans metabolize protocatechuic acid via a meta-cleavage pathway, their specific role in the direct turnover of this compound from other precursors is an area of ongoing research. gla.ac.uk

Pseudomonas fluorescens : Members of the P. fluorescens group are known for their metabolic versatility and have been found in various ecological niches. mdpi.comnih.gov Their involvement in the degradation of chlorinated aromatic compounds, including the turnover of intermediates like chloromuconic acid, has been noted. dtic.mil For instance, P. fluorescens has been shown to degrade 4-chlorophenoxyacetic acid via 4-chlorocatechol (B124253) and subsequently β-chloromuconic acid. journals.co.za

| Pseudomonas Species | Key Findings in Chlorinated Compound Degradation |

| P. putida | Utilizes 3-chlorobenzoate (B1228886), with some strains possessing plasmid-encoded degradation pathways. nih.gov Can employ a meta-cleavage pathway for complete mineralization of chlorocatechols. researchgate.net |

| P. acidovorans | Involved in the breakdown of chloroaromatic compounds. academicjournals.org |

| P. fluorescens | Degrades chlorinated phenoxyacetic acids, producing chloromuconic acid as an intermediate. dtic.miljournals.co.za |

Ralstonia eutropha (formerly Cupriavidus necator)

Ralstonia eutropha JMP134 is a model organism for the biodegradation of chloroaromatics. oup.comnih.gov This bacterium can grow on a wide array of aromatic compounds, including 3-chlorobenzoic acid. plos.org The degradation of 3-chlorobenzoate in R. eutropha JMP134 involves two distinct gene clusters, tfdC(I)D(I)E(I)F(I) and tfdD(II)C(II)E(II)F(II), which encode for chlorocatechol degradation. nih.govnih.gov The efficient turnover of chlorocatechols is crucial for the growth of this bacterium on 3-chlorobenzoate, as the accumulation of these intermediates can be toxic. nih.govnih.gov The balance between the production and consumption of chlorocatechols is therefore tightly regulated. nih.gov

| Organism | Key Metabolic Feature | Genetic Determinants |

| Ralstonia eutropha JMP134 | Degradation of 3-chlorobenzoate | Two chlorocatechol degradation gene clusters: tfdC(I)D(I)E(I)F(I) and tfdD(II)C(II)E(II)F(II). nih.govnih.gov |

Acinetobacter calcoaceticus

Acinetobacter calcoaceticus is a soil bacterium known for its ability to degrade a variety of organic compounds. wikipedia.orgajol.info In the context of chlorinated aromatics, A. calcoaceticus has been shown to be involved in the metabolism of 3-chlorobenzoic acid. ajol.info In some instances, it participates in consortia with other bacteria, such as Alcaligenes faecalis, to achieve complete degradation. cabidigitallibrary.org In such a partnership, A. calcoaceticus can transform 3-chlorobenzoic acid into 2-chloro-cis,cis-muconic acid. cabidigitallibrary.org

| Organism | Role in 3-Chlorobenzoic Acid Degradation |

| Acinetobacter calcoaceticus | Can transform 3-chlorobenzoic acid to 2-chloro-cis,cis-muconic acid, sometimes in microbial consortia. ajol.infocabidigitallibrary.org |

Alcaligenes species

Species of the genus Alcaligenes are also significant in the bioremediation of chlorinated compounds. Some Alcaligenes species have been shown to metabolize chlorinated biphenyls. researchgate.netasm.org In a microbial association with Acinetobacter calcoaceticus, Alcaligenes faecalis was found to complete the catabolic process of 3-chlorobenzoic acid degradation that was initiated by A. calcoaceticus. cabidigitallibrary.org Alcaligenes sp. OS2 has been observed to catabolize 4-chlorophenol (B41353) via a meta-ring cleavage pathway, forming 5-chloro-hydroxymuconate semialdehyde. ajbasweb.com

| Alcaligenes Species | Degradative Capability |

| Alcaligenes faecalis | Completes the degradation of 3-chlorobenzoic acid in a consortium with A. calcoaceticus. cabidigitallibrary.org |

| Alcaligenes sp. Y42 | Metabolizes chlorinated biphenyls. researchgate.net |

| Alcaligenes sp. OS2 | Degrades 4-chlorophenol via a meta-cleavage pathway. ajbasweb.com |

Brevundimonas diminuta

Brevundimonas diminuta, a gram-negative rod, has been isolated from various environments and is known for its bioremediation potential. nih.govmdpi.com The strain INMI KS-7 of Brevundimonas diminuta is capable of degrading 3-chloroaniline (B41212) and 4-chloroaniline (B138754) through an ortho-cleavage pathway. frontiersin.org This process involves the formation of 4-chloropyrocatechol, which is then converted to 3-chloromuconic acid, maleylacetic acid, and finally 3-ketoadipic acid. frontiersin.org

| Organism | Degradation Pathway | Intermediates |

| Brevundimonas diminuta INMI KS-7 | Ortho-cleavage pathway for chloroanilines. frontiersin.org | 4-chloropyrocatechol, 3-chloromuconic acid, maleylacetic acid, 3-ketoadipic acid. frontiersin.org |

Arthrobacter species

Members of the genus Arthrobacter are nutritionally versatile and can be found in diverse habitats, including soil. frontiersin.org They are known to degrade a range of xenobiotic compounds. frontiersin.org A lactonizing enzyme from an Arthrobacter species has been shown to be involved in the conversion of 2,4-dichloromuconic acid. gla.ac.uk While specific studies focusing solely on this compound are less common, the known metabolic capabilities of Arthrobacter in degrading related chlorinated compounds suggest their potential role in its turnover. ucdavis.edu

| Organism | Relevant Enzymatic Activity |

| Arthrobacter species | Possess a lactonizing enzyme capable of converting dichloromuconic acid. gla.ac.uk |

Comamonas testosteroni

Comamonas testosteroni is a prominent bacterium in the biodegradation of aromatic compounds, including chlorinated varieties. uni-konstanz.demdpi.comnih.gov This species can utilize a range of toxic chemicals as carbon sources, such as chlorobenzoates and pentachlorophenol (B1679276). researchgate.net Several strains of C. testosteroni have been shown to degrade chloroanilines. frontiersin.org The degradation of 4-chlorophenol by C. testosteroni JH5 proceeds through a meta-cleavage pathway, involving the formation of 5-chloro-2-hydroxymuconic acid. researchgate.net The metabolic pathways in C. testosteroni often channel various aromatic compounds towards protocatechuate, which is then further metabolized. uni-konstanz.deasm.org The presence of genes for the degradation of 3-chloroaniline has been identified in C. testosteroni WDL7, highlighting its role in the turnover of chlorinated aromatics. nih.gov

Micrococcus luteus

Micrococcus luteus is another bacterial species implicated in the degradation of complex organic compounds. researchgate.netresearchgate.net Strains of Micrococcus have demonstrated the ability to degrade herbicides and chlorinated biphenyls. researchgate.netoup.com M. luteus has been isolated from soils contaminated with crude oil and has shown the capacity to reduce the concentration of polycyclic aromatic hydrocarbons (PAHs). nih.gov While its specific role in the direct turnover of this compound is less defined, its involvement in the breakdown of broader classes of aromatic and chlorinated compounds is recognized. researchgate.netacs.org

Rhodococcus species

The genus Rhodococcus is well-known for its extensive catabolic capabilities, enabling it to degrade a wide array of environmental pollutants, including halogenated aromatic compounds. jmb.or.krmdpi.com Rhodococcus erythropolis, for example, can degrade chlorophenols. jmb.or.krmdpi.comculturecollections.org.uk Studies on R. erythropolis 1CP have characterized muconate and chloromuconate cycloisomerases, enzymes crucial for the degradation of chlorinated catechols. nih.gov These enzymes convert 2-chloro-cis,cis-muconate (B1241311) to 5-chloromuconolactone (B1176566). nih.gov The degradation of chlorophenols in Rhodococcus generally proceeds through hydroxylation to form chlorocatechols, which are then subject to ring cleavage, potentially leading to the formation of chloromuconic acids. nih.gov The metabolic diversity of Rhodococcus is partly due to the presence of large catabolic plasmids and a high number of catabolic genes. jmb.or.krmdpi.com

Fungal and Yeast Involvement in Related Biotransformations

Fungi and yeasts also play a significant role in the biotransformation of chloroaromatic compounds. epa.gov Many common wood- and litter-degrading fungi can produce chlorinated aromatic metabolites themselves. researchgate.net Fungi such as Bjerkandera adusta, Phanerochaete chrysosporium, and Trametes versicolor possess powerful ligninolytic enzymes that can degrade a variety of toxic compounds, including pentachlorophenol and other chloroaromatics. mdpi.com These organisms often employ different biochemical pathways than bacteria for metabolizing these compounds. epa.gov For instance, the fungal metabolite 3,5-dichloro-p-anisyl alcohol can be biotransformed under anaerobic conditions, leading to the formation of other chlorinated compounds. nih.gov Some yeasts, like Candida aquaetextoris, have been shown to degrade compounds like 4-(1-nonyl) phenol. The ability of fungi to transform a range of chloroaromatics suggests their potential involvement in the turnover of intermediates like this compound in complex environmental matrices. escholarship.org

Mechanisms of Microbial Adaptation and Evolution of Metabolic Pathways

The ability of microorganisms to degrade novel xenobiotic compounds is a result of rapid microbial adaptation and evolution. nih.govtandfonline.com Several mechanisms drive this evolution, including single base-pair mutations that alter the substrate specificity of enzymes, as well as horizontal gene transfer, which allows for the acquisition of new metabolic capabilities from other organisms. researchgate.netnih.gov The "patchwork" assembly of new degradation pathways involves the recruitment of promiscuous enzymes from different existing metabolic routes. researchgate.net This evolutionary process can be observed in the development of pathways for the degradation of pesticides like pentachlorophenol. nih.govresearchgate.net The exposure of microbial communities to pollutants creates a selective pressure that favors the survival and growth of strains with enhanced degradation capacities. tandfonline.comwustl.edu This can lead to the fine-tuning of metabolic pathways and the emergence of novel enzymatic functions over relatively short timescales. wustl.edu

Environmental Fate and Bioremediation Applications of Chloromuconic Acid Producing Pathways

Occurrence and Persistence of (E,E)-3-Chloromuconic Acid Precursors in Environmental Compartments

This compound is an intermediate in the microbial degradation of certain chlorinated aromatic compounds. Its precursors, therefore, are these parent pollutants which can be found in various environmental compartments due to industrial activities and their use in agriculture.

Chlorinated aromatic compounds, the precursors to this compound, are frequently detected in soil, groundwater, and industrial effluents. researchgate.netd-nb.info Their persistence in the environment is influenced by several factors, including the degree of chlorination and the specific environmental conditions. researchgate.netepa.gov For instance, chlorophenols and their derivatives are known environmental pollutants originating from their use in the manufacturing of dyes, pesticides, and other industrial products. d-nb.info These compounds can enter the environment through industrial waste, agricultural runoff, and the breakdown of more complex chlorinated hydrocarbons. d-nb.info

One significant source of precursors is the pulp and paper industry, where chlorine-based bleaching processes can generate chlorinated phenolic compounds, which can then be broken down into intermediates like chloromuconic acids. scholaris.ca Effluents from these plants have been shown to contain various muconic acid isomers. scholaris.ca Similarly, the degradation of pesticides and herbicides containing chlorinated aromatic structures contributes to the presence of these precursors in soil and water systems. researchgate.netepa.gov

The environmental persistence of these precursors is a key concern. Their low water solubility and tendency to adsorb to soil particles can make them less available for microbial degradation, leading to their long-term presence in the environment. unil.ch The chemical structure, particularly the number and position of chlorine atoms on the aromatic ring, significantly affects their recalcitrance. epa.gov

Table 1: Examples of this compound Precursors and Their Environmental Occurrence

| Precursor Compound | Common Sources of Environmental Contamination | Environmental Compartments Commonly Affected |

| 3-Chlorobenzoic acid | Industrial wastewater, degradation of polychlorinated biphenyls (PCBs) | Soil, Groundwater, Sewage |

| 4-Chlorophenol (B41353) | Industrial effluents (dyes, pesticides), wood preservatives | Soil, Water |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicide application in agriculture and forestry | Soil, Surface water, Groundwater |

| Chlorinated catechols | Intermediate in the degradation of various chlorinated aromatic compounds | Soil, Water |

Role of this compound Metabolism in Natural Attenuation Processes

Natural attenuation refers to the reduction of contaminant concentrations in the environment through naturally occurring physical, chemical, and biological processes. nih.govfrtr.gov The microbial metabolism of chlorinated aromatic compounds, which involves the formation and subsequent degradation of this compound, is a critical component of natural attenuation at contaminated sites. nih.govpca.state.mn.us

The biodegradation of compounds like 3-chlorobenzoate (B1228886) and 4-chlorophenol by soil and water microorganisms can proceed through a pathway that generates 3-chlorocatechol (B1204754). d-nb.infoepa.gov This intermediate is then cleaved by the enzyme catechol 1,2-dioxygenase to form 3-chloromuconic acid. d-nb.info The subsequent metabolism of 3-chloromuconic acid leads to the removal of the chlorine atom and the eventual breakdown of the carbon chain into compounds that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.gov

This metabolic pathway is a key mechanism for the intrinsic bioremediation of sites contaminated with these pollutants. frtr.gov The effectiveness of natural attenuation depends on the presence of indigenous microbial populations with the genetic capacity to carry out this degradation sequence. epa.gov Environmental conditions such as the availability of electron acceptors (like oxygen) and nutrients are also crucial for these microbial processes to occur efficiently. nih.gov

The observation of decreasing concentrations of chlorinated solvents and their breakdown products in groundwater, supported by geochemical data, can demonstrate that natural attenuation is actively occurring at a site. pca.state.mn.us The presence of key metabolites like chloromuconic acids can serve as an indicator of these active degradation processes. unil.ch

Bioremediation Strategies Employing this compound Degraders

When natural attenuation processes are too slow or insufficient to meet cleanup goals, more active bioremediation strategies can be employed. These strategies often focus on enhancing the activity of microorganisms capable of degrading contaminants through pathways that include this compound.

Bioaugmentation Approaches

Bioaugmentation involves the introduction of specific, competent microbial strains or consortia into a contaminated environment to supplement the indigenous population and enhance the degradation of target pollutants. researchgate.netmedcraveonline.com This approach is particularly useful at sites where the native microbial community lacks the necessary degradative capabilities or is present in low numbers. medcraveonline.com

The selection of microorganisms for bioaugmentation is critical. Strains known for their ability to efficiently degrade chlorinated aromatic compounds via the chloromuconate pathway are prime candidates. researchgate.net These can be isolated from contaminated sites and cultured in the laboratory before being reintroduced in higher concentrations. medcraveonline.com The use of microbial consortia, containing multiple strains with complementary metabolic capabilities, can often provide more robust and efficient degradation than single-strain inoculants. researchgate.net For example, one strain might be highly efficient at converting the parent compound to this compound, while another excels at its subsequent degradation.

Successful bioaugmentation requires the introduced microorganisms to survive and compete with the indigenous flora, as well as adapt to the specific abiotic conditions of the site. medcraveonline.commdpi.com Encapsulation techniques, where bacteria are enclosed in a protective matrix, can be used to improve the survival and activity of the inoculants in harsh industrial wastewater environments. nih.gov

Biostimulation Techniques

Biostimulation aims to enhance the degradative activity of the indigenous microbial population by adding nutrients, electron acceptors, or other growth-limiting substances to the contaminated environment. researchgate.netnih.gov This strategy is based on the principle that the native microorganisms may already possess the genetic potential for degradation, but their activity is constrained by unfavorable environmental conditions. researchgate.net

For the aerobic degradation of chlorinated aromatic compounds via the this compound pathway, the addition of oxygen (as an electron acceptor) and essential nutrients like nitrogen and phosphorus can significantly stimulate microbial activity. scielo.org.mx The C:N:P ratio is often adjusted to be optimal for microbial growth and metabolism. The addition of organic amendments, such as vermicompost, can also enhance bioremediation by improving soil structure and providing a slow-release source of nutrients. greener-h2020.eu

The effectiveness of biostimulation is highly dependent on the specific characteristics of the contaminated site, including the types and concentrations of contaminants, the hydrogeology, and the composition of the native microbial community. nih.govmdpi.com

Engineered Microbial Strains for Enhanced Degradation

Advances in genetic engineering offer the potential to create microbial strains with enhanced capabilities for degrading recalcitrant pollutants. researchgate.netmdpi.com This can involve modifying existing metabolic pathways or introducing novel genes to improve the efficiency and broaden the substrate range of degradative microorganisms. researchgate.net

For the degradation of chlorinated aromatics, microbial strains can be engineered to overexpress key enzymes in the this compound pathway, such as catechol 1,2-dioxygenase. nih.gov This can increase the rate of conversion of chlorocatechols to chloromuconic acid, a critical step in the degradation process. nih.gov Furthermore, genes from different organisms with specialized degradative functions can be combined in a single host, such as Escherichia coli, to construct novel catabolic pathways. mdpi.comescholarship.org

The development of genetically modified microorganisms (GMMs) for bioremediation holds significant promise for treating highly contaminated sites or for degrading compounds that are resistant to natural microbial populations. mdpi.com However, the release of GMMs into the environment is subject to regulatory oversight due to concerns about their potential ecological impacts.

Factors Influencing Biodegradation Efficiency in Environmental Systems

The efficiency of the biodegradation of chlorinated aromatic compounds through the this compound pathway is influenced by a complex interplay of physical, chemical, and biological factors. researchgate.net

Table 2: Key Factors Affecting the Biodegradation of this compound Precursors

| Factor | Influence on Biodegradation |

| pH | Microbial enzymes have optimal pH ranges for activity. Extreme pH values can inhibit microbial growth and enzymatic function. nih.gov |

| Temperature | Affects microbial metabolic rates. Most bioremediation studies focus on mesophilic temperatures, but microorganisms have adapted to a wide range of temperatures. |

| Nutrient Availability | The availability of essential nutrients, particularly nitrogen and phosphorus, is often a limiting factor for microbial growth and activity in contaminated environments. |

| Oxygen Concentration | The initial steps in the degradation of many chlorinated aromatic compounds are aerobic. Oxygen availability is crucial for the activity of oxygenase enzymes. researchgate.net |

| Contaminant Concentration | High concentrations of pollutants can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. |

| Bioavailability | The extent to which a contaminant is available for microbial uptake and degradation. Sorption to soil particles and low water solubility can reduce bioavailability. unil.ch |

| Microbial Community Composition | The presence and abundance of microorganisms possessing the required catabolic genes are fundamental for degradation to occur. researchgate.net |

Understanding and managing these factors are crucial for the successful implementation of bioremediation strategies. For example, adjusting the pH of contaminated soil or water to a more neutral range can enhance microbial activity. mdpi.com Similarly, ensuring an adequate supply of nutrients and oxygen can significantly accelerate degradation rates. The chemical structure of the pollutant itself is a major determinant; for instance, the number and position of chlorine atoms on an aromatic ring affect its susceptibility to microbial attack. epa.gov

Bioavailability of Chlorinated Substrates

The efficacy of bioremediation pathways that produce this compound is fundamentally dependent on the bioavailability of the initial chlorinated substrates. Bioavailability refers to the fraction of a contaminant in the environment that is accessible for uptake and degradation by microorganisms. researchgate.net For many chlorinated aromatic compounds, which serve as precursors in these pathways, low bioavailability is a significant limiting factor for bioremediation. researchgate.net

Several physicochemical properties of these substrates and their environmental matrices govern their availability. Key factors include low water solubility and strong hydrophobic tendencies, which cause these compounds to adsorb strongly to soil organic matter and sediment. researchgate.netunil.ch This sequestration makes the chlorinated pollutants less accessible to the degrading microorganisms in the aqueous phase, where most microbial activity occurs. researchgate.netmdpi.com Consequently, even if a microbial population possesses the necessary enzymatic machinery for degradation, the rate of bioremediation can be constrained by the slow rate of desorption and dissolution of the substrate from the solid matrix into the water phase. unil.chmdpi.com

Research has shown that the bioavailability of a compound, if high, means that biodegradation is primarily limited by the kinetics of the biochemical reactions in the degradation pathway. researchgate.net However, for persistent pollutants like polychlorinated biphenyls (PCBs) and other chlorinated hydrocarbons, bioavailability is often the crucial bottleneck. researchgate.netuth.gr The lack of significant degradation of highly chlorinated dioxins in anaerobic sludge, for instance, has been attributed to their limited bioavailability within organic matrices. uth.gr

Strategies to enhance bioavailability are an active area of research. One approach involves the use of biphasic (water-organic) culture systems, which can improve the transfer of hydrophobic compounds to microbial cells. redalyc.org Studies using such systems have demonstrated increased specific growth rates of degrading consortia and higher degradation efficiency for pollutants with low water solubility. redalyc.org Another strategy is the application of biosurfactants, which can increase the desorption of strongly adsorbed compounds like PCBs from soil, thereby making them more available for microbial uptake. researchgate.net

Table 1: Factors Limiting Bioavailability of Chlorinated Substrates

| Factor | Description | Impact on Bioremediation | References |

|---|---|---|---|

| Low Aqueous Solubility | Chlorinated aromatic compounds are often poorly soluble in water. | Reduces the concentration of the substrate in the aqueous phase, limiting microbial uptake. | researchgate.netunil.ch |

| Hydrophobicity | Tendency to partition out of water and into non-aqueous phases (e.g., organic matter). | Leads to strong sorption onto soil and sediment particles, making substrates inaccessible to microbes. | researchgate.netunil.ch |

| Sorption | The binding of substrates to the surface of soil organic matter and clay particles. | Sequesters pollutants, effectively removing them from the bioavailable pool. | researchgate.netmdpi.com |

| Aging | Over time, contaminants can become more tightly bound within the soil matrix. | Decreases the desorption rate, further reducing bioavailability for long-term contamination. | researchgate.net |

Environmental Parameters (pH, Temperature, Redox State)

The activity and efficiency of microbial pathways leading to the formation and subsequent degradation of this compound are profoundly influenced by key environmental parameters, including pH, temperature, and the prevailing redox state. epa.gov Optimizing these conditions is critical for the success of bioremediation applications.

pH: The pH of the soil or groundwater directly affects microbial growth and the activity of the enzymes involved in the degradation pathways. clu-in.orgfrontiersin.org Most bioremediation processes function optimally within a pH range of 6.0 to 8.5. frontiersin.orgclu-in.orgtersusenv.com For example, the degradation of chlorobenzene (B131634) by Ochrobactrum sp. ZJUTCB-1 was found to be most efficient at a neutral pH of 7.0. rsc.org Deviations from this optimal range can inhibit microbial activity. clu-in.org Acidic conditions, in particular, can be detrimental; a pH below 6.0 can cause a dramatic decline in processes like enhanced reductive dechlorination, and a pH below 5.0 can inhibit the growth of key microbial groups such as methanogens and some dechlorinating microbes. clu-in.orgtersusenv.com Conversely, very alkaline conditions can also inhibit biodegradation. researchgate.net

Temperature: Microbial metabolism and, consequently, the rate of pollutant degradation are directly affected by temperature. clu-in.org Each degrading microorganism has an optimal temperature range for growth and enzymatic function. For instance, a novel Ochrobactrum strain showed efficient chlorobenzene degradation between 30°C and 40°C, with the optimum at 40°C. rsc.org A rapid decrease in degradation was observed at 45°C, likely due to the loss of activity of key enzymes at higher temperatures. rsc.org In another case, the enzyme chlorocatechol 2,3-dioxygenase from Pseudomonas putida GJ31, which is involved in a pathway producing chloromuconate-like intermediates, was found to be highly sensitive to temperatures above 40°C, with an optimal reaction rate at 50°C. nih.gov Low temperatures generally slow down microbial activity, which must be considered in the design of bioremediation strategies in colder climates. clu-in.org

Redox State: The oxidation-reduction (redox) potential of the environment determines which metabolic pathways are favorable. clu-in.org The degradation of chlorinated compounds can occur under both aerobic (oxidizing) and anaerobic (reducing) conditions, but the specific pathways and intermediates, including the formation of chloromuconic acids, are highly dependent on the redox environment. uth.grepa.gov Aerobic pathways typically involve oxygenases that incorporate oxygen into the aromatic ring, leading to intermediates like chlorocatechols, which are then cleaved to form chloromuconic acids. nih.govresearchgate.net Anaerobic processes, such as reductive dechlorination, occur in the absence of oxygen and use the chlorinated compounds as electron acceptors. clu-in.orgfrontiersin.org The redox potential is influenced by the availability of various electron acceptors like oxygen, nitrate, iron (III), and sulfate. clu-in.orgacs.org Managing and monitoring the redox state is therefore crucial for maintaining the desired degradation activity. acs.org

Table 2: Optimal Environmental Conditions for Bioremediation of Chlorinated Compounds

| Parameter | Optimal Range | Impact Outside Range | References |

|---|---|---|---|

| pH | 6.0 - 8.5 | Inhibition of microbial growth and enzymatic activity; reduced degradation rates. | frontiersin.orgclu-in.orgtersusenv.comrsc.org |

| Temperature | Varies by microbe (e.g., 30-40°C) | Slower metabolic rates at low temperatures; enzyme denaturation and loss of activity at high temperatures. | clu-in.orgrsc.orgnih.gov |

| Redox State | Dependent on target pathway (aerobic or anaerobic) | Unfavorable conditions inhibit specific metabolic processes (e.g., oxygen inhibits anaerobic dechlorination). | clu-in.orgepa.govacs.org |

Competitive Metabolism and Substrate Interference

The efficiency of bioremediation pathways can be significantly hampered by the presence of other chemical compounds in the contaminated environment. epa.gov These compounds can lead to competitive metabolism and substrate interference, where microorganisms either preferentially metabolize a more easily degradable substrate or the degradation of one compound is inhibited by another. frontiersin.orgresearchgate.net

Competitive inhibition is a common phenomenon, particularly in cometabolic processes where a specific enzyme fortuitously degrades a contaminant while acting on its primary growth substrate. frtr.gov The primary substrate and the contaminant (e.g., a chlorinated solvent) can compete for the active site of the same enzyme, such as an oxygenase. researchgate.netfrtr.gov This competition can lower the degradation rate of the target contaminant. researchgate.net For instance, in groundwater remediation, the addition of substrates like methane (B114726) or propane (B168953) to stimulate cometabolism of chlorinated solvents can also lead to competitive inhibition if not managed correctly. frtr.govmdpi.com

Substrate interference can also occur when a mixture of contaminants is present. The degradation of one chlorinated compound can be inhibited by the presence of another. researchgate.net For example, the presence of dichlorophenol (DCP) and pentachlorophenol (B1679276) can hinder the biodegradation of other chlorinated phenols. researchgate.net Similarly, studies on chlorobenzoic acid (CBA) degradation have shown that a mixture of different CBAs can lead to the inhibition of degradation pathways. A strain of Burkholderia cepacia capable of degrading several individual CBAs lost its ability to degrade 2-CBA in the presence of 3,5-CBA. researchgate.net

Furthermore, microorganisms often preferentially metabolize substrates that provide more energy and are easier to assimilate. In an environment containing both a simple carbon source (like glucose) and a complex chlorinated pollutant, the microbes may utilize the simpler source first, delaying or preventing the degradation of the target pollutant. In anaerobic systems, competition for essential resources like hydrogen, which is a critical electron donor for reductive dechlorination, is a key factor. frontiersin.org Methanogens and sulfate-reducing bacteria can outcompete dechlorinating bacteria for available hydrogen, thereby inhibiting the dechlorination process. frontiersin.org The use of slowly fermented substrates is a proposed strategy to give dechlorinators a competitive advantage. frontiersin.org

Table 3: Examples of Competitive Metabolism and Substrate Interference

| Type of Interference | Description | Example | References |

|---|---|---|---|

| Competitive Inhibition (Cometabolism) | A growth-supporting substrate and a contaminant compete for the same enzyme. | Propane (growth substrate) and chlorinated ethenes (contaminants) compete for monooxygenase enzymes. | frtr.govmdpi.com |

| Substrate-Substrate Interference | The presence of one contaminant inhibits the degradation of another. | The presence of 3,5-dichlorobenzoic acid inhibits the degradation of 2-chlorobenzoic acid by Burkholderia cepacia. | researchgate.net |

| Competition for Electron Donors | Different microbial groups compete for a limited electron donor. | Dechlorinating bacteria, methanogens, and sulfate-reducers compete for hydrogen in anaerobic environments. | frontiersin.org |

| Product Toxicity | Intermediates produced during degradation are toxic to the microbial community. | Epoxides formed during the cometabolic biodegradation of chlorinated ethenes can be toxic to the degrading microbes. | frtr.gov |

Analytical and Research Methodologies for Studying E,e 3 Chloromuconic Acid

Identification and Quantification of (E,E)-3-Chloromuconic Acid and its Metabolites

Accurate identification and quantification of this compound and its associated metabolites are fundamental to understanding its role in bioremediation and microbial metabolism. Several powerful analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility. agriculturejournals.cz This often involves converting the carboxylic acid groups into more volatile esters, such as methyl esters. asm.org

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. nih.govlcms.cz The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. nih.govnih.gov Quantification can be achieved by using an internal standard, such as a deuterated analog of the analyte. agriculturejournals.cz

Table 1: GC-MS in the Analysis of Chlorinated Aromatic Degradation Intermediates

| Parameter | Description | Relevance to this compound Analysis |

| Derivatization | Chemical modification to increase volatility. | Essential for converting non-volatile acids into analyzable esters. |

| Separation | Based on boiling point and column interaction. | Allows for the separation of this compound from other metabolites in a complex mixture. |

| Detection | Mass spectrometry provides a unique fingerprint. | Enables confident identification and structural elucidation. |

| Quantification | Use of internal standards for accuracy. | Allows for the precise measurement of the concentration of this compound. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary and versatile method for the separation and quantification of non-volatile and thermally labile compounds like this compound in their native form, without the need for derivatization. researchgate.nethplc.eu

The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. scielo.br For the analysis of organic acids, reversed-phase HPLC with a C18 column is commonly employed. researchgate.netmdpi.com The mobile phase is typically an acidified aqueous solution mixed with an organic solvent like methanol (B129727) or acetonitrile (B52724). scielo.brsielc.com

Detection is often achieved using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the eluting compounds at specific wavelengths. mdpi.comprotocols.io The retention time, the time it takes for a compound to pass through the column, is a characteristic feature used for identification, while the peak area is proportional to the concentration, allowing for quantification. researchgate.net

UV overlay spectra and HPLC analyses have been used to confirm the transformation of 2-chloro-cis,cis-muconate (B1241311) to 5-chloromuconolactone (B1176566) and then to cis-dienelactone (B1242186). nih.gov

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Acidified water/methanol or acetonitrile gradient | To elute compounds with varying polarities. |

| Flow Rate | 1.0 - 1.2 mL/min | To ensure optimal separation and peak shape. |

| Detection | UV/DAD at ~210 nm or ~260 nm | To detect and quantify the compounds based on their UV absorbance. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its metabolites. researchgate.netscispace.com It provides detailed information about the carbon-hydrogen framework of a molecule. nih.govmagritek.com

¹H NMR provides information on the number and types of hydrogen atoms and their neighboring atoms, while ¹³C NMR reveals the types of carbon atoms present. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can establish connectivity between protons and carbons, further aiding in the unambiguous assignment of the structure. magritek.com While not typically used for routine quantification, quantitative ¹³C NMR has been explored for estimating muconic acid-type structures in complex mixtures. researchgate.net

Isotope Labeling Studies (e.g., ¹⁸O₂)

Isotope labeling studies are powerful for tracing the metabolic fate of compounds and elucidating reaction mechanisms. wikipedia.org In the context of this compound, stable isotopes like ¹⁸O₂ can be used to determine the origin of oxygen atoms incorporated into the molecule during its formation from catechols by dioxygenase enzymes.

By providing ¹⁸O₂-labeled molecular oxygen to a microbial culture or an enzyme assay, researchers can use mass spectrometry to analyze the resulting this compound. The incorporation of ¹⁸O atoms into the carboxylic acid groups confirms that the oxygen atoms are derived from molecular oxygen, a hallmark of dioxygenase activity. wikipedia.org This technique is crucial for confirming the steps in a metabolic pathway. boku.ac.at

Techniques for Characterizing Enzyme Activity and Substrate Specificity in vitro

Understanding the enzymes involved in the this compound pathway requires their isolation and characterization in vitro. This involves measuring their catalytic activity and determining their substrate preferences.

Enzyme activity is typically determined by monitoring the rate of substrate consumption or product formation over time. scispace.com This can be achieved using spectrophotometric assays, where a change in absorbance is measured, or by using chromatographic methods like HPLC to quantify the substrate and product concentrations at different time points. nih.gov

To determine substrate specificity, the purified enzyme is incubated with a variety of potential substrates, and the reaction rates are compared. mdpi.com This helps to identify the natural substrate of the enzyme and to understand its catalytic range. Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations. These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Genetic and Molecular Biology Techniques for Pathway Elucidation

Genetic and molecular biology techniques are essential for identifying the genes that encode the enzymes of the this compound pathway and for understanding their regulation. ijsrp.org111.68.96

The process often begins with the creation of a genomic library from a microorganism capable of degrading chlorinated aromatic compounds. This library can be screened for clones that express the desired enzymatic activity. Once a gene is identified, its sequence can be determined and compared to other known gene sequences to predict its function. nih.gov

To confirm the function of a gene, it can be cloned into a suitable expression vector and introduced into a host organism like E. coli. The recombinant host can then be tested for its ability to produce the corresponding enzyme and carry out the expected reaction. nih.gov Gene knockout or site-directed mutagenesis can be used to study the effect of a specific gene or amino acid residue on the metabolic pathway, providing further evidence for its role. nih.gov These techniques have been instrumental in identifying and characterizing the genes for enzymes such as chlorocatechol 1,2-dioxygenase and muconate cycloisomerase. nih.gov

Advanced Research Perspectives and Future Directions

Computational and Theoretical Studies on Enzyme Mechanisms and Reactivity

Computational and theoretical studies are increasingly vital in elucidating the intricate mechanisms of enzymes that act on (E,E)-3-chloromuconic acid and its precursors. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Key Research Areas:

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: QM/MM methods are powerful tools for studying enzymatic reactions. mdpi.comfrontiersin.org They allow researchers to model the electronic changes that occur during catalysis within the complex environment of a protein. mdpi.comfrontiersin.org By treating the active site with high-level quantum mechanics and the rest of the protein with more computationally efficient molecular mechanics, a balance between accuracy and feasibility is achieved. mdpi.com These studies can reveal detailed information about transition states, reaction intermediates, and the roles of specific amino acid residues in catalysis. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of enzyme structure and function. They can be used to explore the conformational changes that an enzyme undergoes during its catalytic cycle, such as the switch between open and closed conformations. nih.gov Understanding this structural plasticity is crucial, as it can dictate substrate specificity and catalytic efficiency. nih.gov

Free Energy Simulations: Techniques like umbrella sampling and free energy perturbation (FEP) theory are used to calculate the free energy changes along a reaction coordinate. nih.gov This allows for the determination of activation energies, providing a quantitative measure of an enzyme's catalytic power. nih.gov

Recent Insights:

Computational studies have been instrumental in understanding the catalytic mechanisms of various dioxygenases and other enzymes involved in the degradation of chlorinated aromatic compounds. For instance, theoretical studies on L-arginine activating nonheme iron dioxygenases have shed light on how these enzymes achieve their chemo- and regioselectivity, which is relevant to understanding the specificity of enzymes that might process this compound. frontiersin.org These computational approaches can predict how mutations might alter an enzyme's conformational landscape and, consequently, its substrate selectivity. nih.gov

Metagenomic and Proteomic Approaches to Discover Novel Degradation Pathways

Metagenomics and proteomics are high-throughput technologies that enable the study of the collective genetic material and proteins of entire microbial communities, respectively. These approaches are invaluable for discovering novel enzymes and pathways for the degradation of chlorinated compounds like those that produce this compound.

Metagenomics:

Accessing Unculturable Microbes: A significant portion of microbial diversity cannot be cultured using standard laboratory techniques. nih.gov Metagenomics bypasses the need for cultivation by directly extracting and sequencing DNA from environmental samples. nih.govopenmicrobiologyjournal.com This provides access to a vast and previously untapped reservoir of genetic information, including genes encoding novel catabolic enzymes.

Identifying Novel Degradation Pathways: By analyzing metagenomic datasets, researchers can identify gene clusters that encode the enzymes for complete or partial degradation pathways of pollutants. nih.govplos.org For example, metagenomic analysis of sediments has revealed the abundance and diversity of biodegradation genes for various pesticides. nih.gov

Proteomics:

Identifying Key Enzymes: Proteomics allows for the large-scale identification and quantification of proteins in a sample. nih.gov In the context of biodegradation, this can be used to identify the enzymes that are upregulated in the presence of a particular pollutant, suggesting their involvement in its degradation. nih.gov

Functional Characterization: By identifying the proteins present under specific conditions, proteomics provides insights into the metabolic state of an organism or community. nih.gov This information can be used to verify the function of genes identified through metagenomics and to understand the physiological response of microorganisms to chlorinated compounds. researchgate.net

Table 1: Applications of Metagenomics and Proteomics in Biodegradation

| Approach | Application | Key Findings |

| Metagenomics | Discovery of novel genes and pathways from environmental samples. | Identification of diverse biodegradation genes in sediments nih.gov; discovery of novel prebiotic breakdown pathways in the human gut. plos.org |

| Proteomics | Identification of proteins expressed during pollutant degradation. | Identification of proteins involved in the degradation of 4-chloronitrobenzene researchgate.net; discovery of novel HPV-associated biological pathways. nih.gov |

Engineering of Novel Catabolic Capabilities in Microorganisms

The knowledge gained from computational, metagenomic, and proteomic studies can be applied to engineer microorganisms with enhanced or novel capabilities for degrading chlorinated compounds. This field, often referred to as synthetic biology, holds great promise for bioremediation.

Strategies for Engineering Microorganisms:

Directed Evolution and Protein Engineering: These techniques are used to improve the activity, stability, and specificity of key catabolic enzymes. frontiersin.org By introducing mutations and selecting for improved variants, enzymes can be tailored for specific applications.

Pathway Engineering: This involves assembling new metabolic pathways in a host organism by combining genes from different sources. mdpi.com This can be used to create strains that can completely mineralize a pollutant that they could not degrade naturally.

Synthetic Biology Approaches: Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.govut.ee This includes the development of genetic circuits that can sense the presence of a pollutant and trigger the expression of the necessary degradation enzymes. nih.gov

Recent Successes:

Researchers have successfully engineered microorganisms to degrade a variety of pollutants. For example, recombinant Pseudomonas strains have been developed for the degradation of 1,2,3-trichloropropane. frontiersin.org The principles of synthetic biology are also being applied to create microorganisms that can convert CO2 into valuable chemicals, demonstrating the power of these approaches to reprogram cellular metabolism. frontiersin.org

Understanding the Evolution of Chlorinated Compound Degradation Pathways

The widespread presence of chlorinated compounds in the environment is a relatively recent phenomenon, and the microbial pathways for their degradation are thought to have evolved from pathways for naturally occurring compounds. Understanding this evolutionary process can provide insights into how to further enhance these pathways.

Key Evolutionary Mechanisms:

Gene Recruitment: Existing enzymes with broad substrate specificity may be recruited to act on new, structurally similar chlorinated compounds.

Horizontal Gene Transfer (HGT): The transfer of catabolic genes between different microbial species via mobile genetic elements like plasmids and transposons is a major driver of the evolution of degradation pathways. researchgate.net

Gene Duplication and Diversification: Duplication of a catabolic gene can allow one copy to maintain its original function while the other evolves a new function, such as the ability to act on a chlorinated substrate.

Insights from a Case Study:

A study on the adaptive laboratory evolution of Rhodococcus rhodochrous for chlorophenol degradation revealed that mutations in the catA gene, which encodes a catechol 1,2-dioxygenase, led to increased activity towards 4-chlorocatechol (B124253). nih.gov This demonstrates how relatively small genetic changes can lead to significant improvements in the ability to degrade chlorinated compounds. nih.gov

Integration of Omics Data for Systems-Level Understanding of Metabolism

To gain a comprehensive understanding of how microorganisms metabolize chlorinated compounds, it is necessary to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach allows for the construction of detailed models of cellular metabolism.

The Power of Integration:

Genome-Scale Metabolic Models (GSMMs): GSMMs are mathematical representations of the entire metabolic network of an organism. liverpool.ac.uk They can be used to predict metabolic fluxes and to identify key enzymes and pathways. liverpool.ac.uk